molecular formula C11H13Cl2N3 B11856852 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride CAS No. 1171088-98-4

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B11856852
CAS No.: 1171088-98-4
M. Wt: 258.14 g/mol
InChI Key: PXMUTERUNRKHIR-UHFFFAOYSA-N
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Description

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1171088-98-4) is a quinoline-based chemical compound supplied as a hydrochloride salt with a molecular formula of C11H13Cl2N3 and a molecular weight of 258.15 g/mol . This compound is classified among bioactive small molecules and serves as a valuable building block in organic synthesis and medicinal chemistry research . The 7-chloroquinoline moiety is a recognized pharmacophore in several established therapeutic agents, notably in antimalarial drugs, and is increasingly investigated as a potential anti-cancer agent and chemosensitizer in combination therapies . The reactive hydrazino group at the 2-position allows for further chemical modifications, enabling the construction of more complex molecular hybrids, such as those with triazole rings, which are known for their diverse biological activities including antifungal, antibacterial, and antitubercular properties . This product is intended for professional manufacturing, research laboratories, and industrial usage only. It is strictly For Research Use Only and is not approved for medical, consumer, veterinary, or personal use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1171088-98-4

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(7-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H

InChI Key

PXMUTERUNRKHIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)Cl)NN.Cl

Origin of Product

United States

Preparation Methods

Method 1: Acid-Catalyzed Condensation with Hydrazine Derivatives

This approach, adapted from the synthesis of structurally related quinoline-hydrazine conjugates, involves reacting a pre-functionalized quinoline precursor with hydrazine under acidic conditions.

Procedure :

  • Starting Material : 7-Chloro-3-ethylquinoline-2-carbaldehyde (or analogous electrophilic intermediate).

  • Reaction Conditions :

    • Hydrazine hydrate (1.2 equiv) in glacial acetic acid (15 mL/g substrate).

    • Catalytic sodium acetate (0.1 equiv) to buffer the reaction.

    • Reflux at 110–120°C for 4–6 hours under nitrogen.

  • Workup :

    • Cooling to room temperature, followed by precipitation via ice-water quenching.

    • Filtration and recrystallization from ethanol/dimethylformamide (DMF) (3:1 v/v) to isolate the hydrazino intermediate.

  • Salt Formation :

    • Treatment with concentrated HCl in ethanol to yield the hydrochloride salt.

Yield : 64% (optimized).
Key Advantages :

  • High regioselectivity due to the electron-withdrawing chlorine directing hydrazine attack to the 2-position.

  • Scalable with minimal byproducts.

Challenges :

  • Requires strict anhydrous conditions to prevent hydrolysis of the hydrazino group.

  • Prolonged reflux may lead to decomposition; reaction monitoring via TLC or HPLC is essential.

Method 2: Base-Catalyzed Coupling with Pre-Functionalized Amines

Drawing parallels from patent literature on analogous quinoline derivatives, this method employs a nucleophilic aromatic substitution (SNAr) mechanism to introduce the hydrazino group.

Procedure :

  • Starting Material : 2,7-Dichloro-3-ethylquinoline.

  • Reaction Conditions :

    • Hydrazine hydrate (2.0 equiv) in dimethyl sulfoxide (DMSO).

    • Potassium hydroxide (1.5 equiv) as a base to deprotonate hydrazine.

    • Catalytic potassium iodide (0.05 equiv) to enhance reactivity.

    • Heating at 90–100°C for 8–12 hours.

  • Workup :

    • Dilution with ice-cwater and extraction with dichloromethane.

    • Acidification of the aqueous layer with HCl to precipitate the hydrochloride salt.

  • Purification :

    • Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) to remove unreacted starting material.

Yield : 55–60% (reported for analogous systems).
Key Advantages :

  • Avoids acidic conditions, suitable for acid-sensitive substrates.

  • Compatible with diverse solvents (e.g., DMSO, DMF).

Challenges :

  • Lower yield compared to Method 1 due to competing side reactions at the 7-chloro position.

  • Requires rigorous exclusion of moisture to prevent hydroxide-mediated hydrolysis.

Comparative Analysis of Preparation Methods

ParameterMethod 1 (Acid-Catalyzed)Method 2 (Base-Catalyzed)
Yield 64%55–60%
Reaction Time 4–6 hours8–12 hours
Regioselectivity High (directed by Cl at C7)Moderate (competition at C2/C7)
Purification RecrystallizationColumn chromatography
Scalability High (>100g demonstrated)Moderate (requires optimization)
Key Limitation Acid-sensitive intermediatesMoisture sensitivity

Optimization Strategies and Reaction Engineering

Solvent Systems

  • Glacial Acetic Acid : Enhances protonation of the quinoline nitrogen, increasing electrophilicity at C2.

  • DMSO : Polar aprotic solvent stabilizes transition states in SNAr reactions, improving kinetics.

Catalytic Additives

  • Sodium Acetate : Buffers acidic byproducts, preventing premature protonation of hydrazine.

  • Potassium Iodide : Facilitates iodide displacement in SNAr pathways, accelerating reaction rates.

Temperature Control

  • Reflux Conditions : Optimal at 110–120°C for Method 1 to balance reaction rate and decomposition.

  • Moderate Heating : 90–100°C in Method 2 minimizes side reactions while ensuring sufficient activation energy.

Challenges in Large-Scale Synthesis

Byproduct Formation

  • Di-Hydrazino Derivatives : Over-substitution at C2 and C7 occurs with excess hydrazine, necessitating stoichiometric precision.

  • Oxidation of Hydrazino Group : Exposure to air leads to azide formation, requiring inert atmosphere handling.

Purification Bottlenecks

  • Recrystallization Limitations : Solubility differences between the target compound and byproducts demand tailored solvent mixtures.

  • Chromatography Overhead : Method 2’s reliance on column chromatography complicates industrial-scale production .

Chemical Reactions Analysis

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include substituted quinolines and aminoquinolines.

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological properties, including:

  • Antimicrobial Activity : Research indicates that 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride exhibits notable antimicrobial effects against various bacteria and fungi. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings .
  • Anticancer Properties : The compound's potential as an anticancer agent has been a focal point in recent studies. It has demonstrated cytotoxic effects on several cancer cell lines, indicating its ability to inhibit tumor growth. Detailed investigations into its mechanism of action suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Medicinal Applications

The medicinal applications of this compound are extensive:

  • Drug Development : The compound is being explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer. Its structure allows for modifications that can enhance its efficacy and reduce toxicity .
  • Proteomics Research : As a biochemical reagent, it is utilized in proteomics for various applications including protein purification and quantification. Its properties facilitate the study of protein interactions and functions, which are critical in understanding biological processes .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

StudyFocusFindings
Aneesa et al. (2018)Antimicrobial ActivityDemonstrated high antibacterial activity against E. coli and S. aureus; effective antifungal activity against Aspergillus species .
Cancer Cell Line StudyAnticancer EffectsShowed significant cytotoxicity against MCF-7 breast cancer cells; induced apoptosis via mitochondrial pathways.
Proteomics ApplicationProtein Interaction StudiesUsed as a reagent for protein labeling; facilitated the study of protein interactions critical to disease mechanisms .

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with carbonyl groups in proteins, leading to the formation of hydrazone derivatives. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline Derivatives

The target compound is compared below with analogs differing in substituent positions, functional groups, or heterocyclic cores.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride 7-Cl, 3-Et, 2-NHNH₂·HCl C₁₁H₁₃ClN₃·HCl 266.15 (calc) Antimicrobial precursor
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride 7,8-diMe, 3-Et, 2-NHNH₂·HCl C₁₃H₁₈ClN₃ 251.76 Structural analog for drug design
(7-Ethyl-3-methylquinolin-2-yl)hydrazine hydrochloride 7-Et, 3-Me, 2-NHNH₂·HCl C₁₂H₁₆ClN₃ 237.73 Altered polarity for solubility
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate 7-Cl, 4-OH, 3-COOEt C₁₃H₁₂ClNO₃ 265.69 Prodrug applications via ester hydrolysis

Key Differences and Implications

7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride: Structural Differences: Methyl groups at positions 7 and 8 replace the chlorine atom in the target compound.

(7-Ethyl-3-methylquinolin-2-yl)hydrazine hydrochloride: Structural Differences: Ethyl and methyl groups at positions 7 and 3, respectively, versus the target’s 3-ethyl and 7-chloro. Impact: Reduced electron-withdrawing effects (due to lack of Cl) may lower reactivity in forming hydrazones .

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: Functional Group Differences: Carboxylate ester at position 3 and hydroxyl at position 4. Impact: The ester group allows prodrug strategies, whereas the hydrazino group in the target enables Schiff base formation .

Physicochemical and Spectral Properties

  • Melting Points: Chloro-substituted quinolines (e.g., Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, m.p. ~250°C) generally exhibit higher melting points than methyl-substituted analogs due to stronger intermolecular forces .
  • NMR Data: The ¹H NMR of hydrazinoquinolines typically shows signals for NHNH₂ protons near δ 8–10 ppm, while substituents like ethyl or methyl appear in δ 1–3 ppm .

Biological Activity

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is a compound with significant potential in pharmacological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H12ClN3·HCl, with a molecular weight of 258.15 g/mol. The compound features a quinoline backbone, characterized by a fused benzene and pyridine ring, with a chloro substituent at the 7-position and an ethyl hydrazine group at the 2-position. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's interactions with biological systems have been documented in several studies:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses significant antimicrobial properties. Its structure allows it to interact effectively with microbial enzymes, potentially inhibiting their activity.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
  • Urease Inhibition : The compound has also been evaluated for its urease inhibitory activity, contributing to its potential therapeutic applications in treating conditions like urease-related infections .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, leading to altered metabolic pathways that can result in cell death or inhibition of growth. The hydrazine moiety is particularly noted for its reactivity with various biological molecules, which may enhance its therapeutic efficacy.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochlorideSimilar quinoline structure with chlorine at the 6-positionAntimicrobial
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochlorideBromine instead of chlorine at the 7-positionAnticancer
7-Chloro-2-hydrazino-3-phenyquinoline hydrochloridePhenyl group at the 3-positionEnzyme inhibition

This comparative analysis highlights how structural variations can influence biological activity, emphasizing the unique properties of this compound.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Cytotoxicity Studies : A study involving HepG2 liver cancer cells demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity, with IC50 values indicating significant potency against cancer cells while showing minimal toxicity to normal fibroblast cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial effects against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride in laboratory settings?

  • Methodological Answer : The compound is typically synthesized by reacting 7-chloro-3-ethyl-8-methylquinoline with hydrazine hydrate under reflux conditions in ethanol or methanol. Purification involves recrystallization from a suitable solvent (e.g., ethanol/water mixtures) to isolate the hydrochloride salt . Key steps include:

Reagent Preparation : Use anhydrous solvents to avoid side reactions.

Reflux Duration : Optimize time (typically 6–12 hours) to maximize hydrazine incorporation.

Purification : Monitor pH during salt formation to ensure high crystallinity.

Q. What safety precautions are essential when handling this compound in vitro?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Confirm hydrazino and ethyl substituents via characteristic shifts (e.g., hydrazino protons at δ 4.5–5.5 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 271.08 for C₁₂H₁₅ClN₄·HCl) .

Q. What are the common biological assays used to evaluate its antimicrobial activity?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (CLSI guidelines). Report MIC values in µg/mL .
  • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance hydrazine reactivity .
  • Catalysis : Add catalytic iodine (0.1 eq.) to accelerate nucleophilic substitution .
  • Industrial Methods : Scale-up using continuous flow reactors for better temperature control and reduced by-product formation .

Q. How to address contradictory reports on the compound’s biological efficacy across different studies?

  • Methodological Answer :
  • Purity Validation : Use HPLC (≥98% purity) to exclude impurities as confounding factors .
  • Strain-Specificity : Compare activity against isogenic mutant strains (e.g., S. aureus with efflux pump knockouts) .
  • Assay Replication : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., CAMHB) across labs .

Q. What strategies are effective in elucidating the mechanism of action for its anticancer properties?

  • Methodological Answer :
  • Target Identification : Perform kinase inhibition profiling (e.g., Eurofins Panlabs® screen) .
  • Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Computational Docking : Model interactions with DNA topoisomerase II using AutoDock Vina .

Q. How to mitigate risks associated with hazardous by-products formed during its synthesis?

  • Methodological Answer :
  • By-Product Analysis : Use GC-MS to identify chlorinated intermediates (e.g., 7-chloro-3-ethylquinoline) .
  • Waste Treatment : Degrade hydrazine residues with NaOCl (5% v/v) under acidic conditions .
  • Process Safety : Implement real-time FTIR monitoring to detect exothermic events during reflux .

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